Substrate Preference: t6A Exhibits 9-Fold Higher Specificity Constant Over hn6A in Thermotoga maritima tRNA Modification
In a reconstituted T. maritima t6A biosynthesis system, the specificity constant (kcat/Km) for L‑threonine (leading to t6A formation) was 1460 μM⁻¹s⁻¹, compared to 162 μM⁻¹s⁻¹ for L‑hydroxynorvaline (leading to hn6A formation), representing a 9.02‑fold preference for t6A production [1]. The difference arises primarily from a lower Km for L‑threonine (12.1 μM) versus L‑hydroxynorvaline (129.4 μM), while Vmax values are comparable (0.26–0.31 μM/min). This demonstrates that t6A formation is kinetically favored at physiologically relevant substrate concentrations.
| Evidence Dimension | Enzymatic substrate specificity (t6A vs. hn6A biosynthesis) |
|---|---|
| Target Compound Data | Specificity constant = 1460 μM⁻¹s⁻¹; Km = 12.1 μM |
| Comparator Or Baseline | hn6A (L‑hydroxynorvaline): Specificity constant = 162 μM⁻¹s⁻¹; Km = 129.4 μM |
| Quantified Difference | 9.02‑fold higher specificity constant for t6A |
| Conditions | Reconstituted T. maritima TsaB/C2/D/E enzyme system; radiochemical assay |
Why This Matters
Procuring t6A ensures alignment with the kinetically preferred biosynthetic pathway; hn6A cannot substitute in assays requiring physiological tRNA modification rates.
- [1] Harker, C. M. (2025). Kinetic Analysis Reveals t6A-protein Specificity for t6A and hn6A tRNA Modifications (University Honors Thesis). Portland State University. View Source
